molecular formula C11H12N2S B5732164 4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 213203-86-2

4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B5732164
CAS No.: 213203-86-2
M. Wt: 204.29 g/mol
InChI Key: QKYPEAYWLXDFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C11H12N2S. This compound is notable for its unique structure, which includes a cyclopenta[b]pyridine core with an ethyl group, a mercapto group, and a carbonitrile group attached. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 4-ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Chemical Reactions Analysis

4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Scientific Research Applications

4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carbonitrile group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Lacks the ethyl and mercapto groups, which may result in different chemical and biological properties.

    4-Methyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

    2-Mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Lacks the ethyl group, which may influence its solubility and biological activity

These comparisons highlight the unique features of this compound, particularly its ethyl and mercapto groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-7-8-4-3-5-10(8)13-11(14)9(7)6-12/h2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYPEAYWLXDFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=S)NC2=C1CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142871
Record name 4-Ethyl-2,5,6,7-tetrahydro-2-thioxo-1H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213203-86-2
Record name 4-Ethyl-2,5,6,7-tetrahydro-2-thioxo-1H-cyclopenta[b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213203-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2,5,6,7-tetrahydro-2-thioxo-1H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.